molecular formula C15H10BrNO2 B132701 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one CAS No. 91713-91-6

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B132701
CAS RN: 91713-91-6
M. Wt: 316.15 g/mol
InChI Key: JDSPXIPYMUGSIJ-UHFFFAOYSA-N
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Description

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one (7-BB) is a synthetic compound that has been studied for its potential applications in various scientific research fields. 7-BB is a derivative of the indole nucleus and is a hydrophobic molecule, meaning it does not dissolve in water and can be used for various applications in organic chemistry. 7-BB has a wide range of applications in the field of organic synthesis, such as the synthesis of various heterocyclic compounds and pharmaceuticals. 7-BB is also used in the synthesis of various drugs, such as antifungal, antiviral, and anti-inflammatory drugs.

Scientific Research Applications

Amination Reactions Mediated by Palladium Systems

Research indicates that nucleophilic N-heterocyclic carbenes can be used as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates. This process, tested with various substrates, shows high activity, especially with electron-neutral and electron-rich aryl chlorides. The method has been successfully applied to synthesize key intermediates in the synthesis of new antibiotics, showcasing the compound's potential role in facilitating complex chemical transformations (Grasa et al., 2001).

Synthesis of Fused Indoloisoquinolines

Another study describes a novel palladium-catalyzed cascade cyclization method, which provides an efficient avenue for building various fused hexacyclic scaffolds containing indoloisoquinoline. This method enables the construction of three C-C bonds through an intramolecular carbopalladation, C-H activation, and a decarboxylation sequence, highlighting the compound's utility in constructing complex molecular architectures (Yang et al., 2019).

Oxidative Cyclization for 2-Hydroxy-Indolin-3-ones

A study demonstrates a concise approach for the construction of 2-hydroxy-2-substituted indol-3-ones through an oxidative cyclization process. This protocol, utilizing specific oxidants, efficiently yields C2-quaternary 2-hydroxy-indolin-3-ones, and has been applied in synthetic studies towards natural products. This indicates the compound's relevance in synthesizing biologically interesting molecules (Wen et al., 2017).

Development of New Reactivities of Indole Nucleus

Research focused on developing new reactivities for the indole nucleus and its application in synthesis covers a broad spectrum of methodologies, including the Vilsmeier-Haack reaction, Fischer indole synthesis, and acylation of ethyl indole-2-carboxylate. These studies pave the way for synthesizing diverse indole derivatives, crucial for pharmaceutical development (Murakami, 1999).

Carbonylative Dearomatization of Indoles

A palladium-catalyzed dearomative carbonylation method has been developed for N-(2-bromobenzoyl)indoles, providing a straightforward access to diverse fused indoline esters and amides. This method is significant for its good functional group tolerance and represents the first example of carbonylative dearomatization, highlighting innovative approaches in molecular synthesis (Wang & Wu, 2019).

Future Directions

While specific future directions for 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one are not mentioned, it is known that indole derivatives have shown biological potential .

properties

IUPAC Name

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPXIPYMUGSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440521
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91713-91-6
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
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